molecular formula C22H24N4O5 B2664814 ethyl 4-(2-((4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)amino)-2-oxoethyl)piperazine-1-carboxylate CAS No. 868966-19-2

ethyl 4-(2-((4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)amino)-2-oxoethyl)piperazine-1-carboxylate

Cat. No. B2664814
CAS RN: 868966-19-2
M. Wt: 424.457
InChI Key: DITUKMFKYMTWSA-UHFFFAOYSA-N
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Description

The compound is a derivative of chromeno[4,3-b]pyridine, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are important in a broad range of natural products and synthetic organic molecules with various biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

The compound’s chemical structure consists of a piperazine ring with an ethyl ester group attached to the carboxylate. It also contains a chromeno[4,3-b]pyridine moiety, which contributes to its unique properties. Researchers have synthesized this compound using various methods, including cyclization reactions and multicomponent reactions . Its high yield and operational simplicity make it an attractive synthetic target.

Biological Activities and Pharmacological Potential

Antimicrobial Activity: Antioxidant Properties:

Drug Development and Therapeutic Applications

Imidazole Core: Potential Therapeutic Targets:

Future Research Directions

Future Directions

The future research directions could involve studying the synthesis, properties, and potential applications of this compound and related compounds. Given the wide range of activities of chromenopyridine derivatives, this could be a promising area of research .

properties

IUPAC Name

ethyl 4-[2-[(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)amino]-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-3-30-22(29)26-10-8-25(9-11-26)13-18(27)23-17-12-14(2)19-20(24-17)15-6-4-5-7-16(15)31-21(19)28/h4-7,12H,3,8-11,13H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITUKMFKYMTWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)amino)-2-oxoethyl)piperazine-1-carboxylate

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